molecular formula C13H10Cl2N2S B14214619 2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide CAS No. 823195-43-3

2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide

Cat. No.: B14214619
CAS No.: 823195-43-3
M. Wt: 297.2 g/mol
InChI Key: VAUCNRPCMUKIBH-UHFFFAOYSA-N
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Description

2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide is an organic compound with the molecular formula C13H10Cl2N2S. This compound is known for its unique chemical structure, which includes an amino group, a dichlorophenyl group, and a carbothioamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide typically involves the reaction of 3,4-dichloroaniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The amino and dichlorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2,4-dichlorophenyl)benzene-1-carbothioamide
  • 2-Amino-N-(3,5-dichlorophenyl)benzene-1-carbothioamide
  • 2-Amino-N-(3,4-difluorophenyl)benzene-1-carbothioamide

Uniqueness

2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different pharmacological profiles and applications compared to similar compounds.

Properties

CAS No.

823195-43-3

Molecular Formula

C13H10Cl2N2S

Molecular Weight

297.2 g/mol

IUPAC Name

2-amino-N-(3,4-dichlorophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H10Cl2N2S/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,16H2,(H,17,18)

InChI Key

VAUCNRPCMUKIBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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